N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

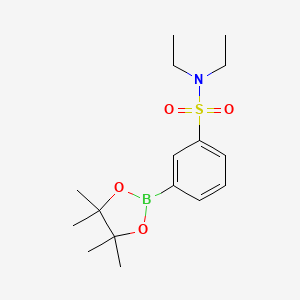

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 911228-95-0) is a boronic ester-functionalized sulfonamide derivative widely employed in asymmetric synthesis and medicinal chemistry. Its structure features a benzenesulfonamide core with a diethylamine substituent at the sulfonamide nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the meta position of the benzene ring (Figure 1). This compound is synthesized via radical cyclopropanation reactions using α-boryl dibromomethanes and α,β-unsaturated amides, achieving high enantiomeric excess (e.g., 91% ee) and diastereomeric ratios (10:1 dr) under chiral ligand control . Its utility spans cross-coupling reactions (e.g., Suzuki-Miyaura) and structural studies, with X-ray crystallography confirming stereochemical outcomes .

Properties

IUPAC Name |

N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO4S/c1-7-18(8-2)23(19,20)14-11-9-10-13(12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPJMPZEIYEXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Borylation

Procedure :

-

Substrate : 3-Bromo-N,N-diethylbenzenesulfonamide is reacted with B<sub>2</sub>Pin<sub>2</sub> (1.5–2.0 equiv) in 1,4-dioxane or THF.

-

Catalyst System : PdCl<sub>2</sub>(CH<sub>3</sub>CN)<sub>2</sub> (1–3 mol%) with ligands such as SPhos or XPhos (4–6 mol%).

-

Base : Triethylamine (3.0 equiv) at 80–110°C for 5–24 hours.

-

Workup : Purification via silica gel chromatography (hexanes/ethyl acetate).

Key Data :

Mechanistic Insight : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with B<sub>2</sub>Pin<sub>2</sub> to yield the boronic ester.

Nickel-Catalyzed Borylation with Tetrahydroxydiboron

Nickel catalysis offers a cost-effective alternative to palladium, particularly for electron-deficient substrates.

Room-Temperature Borylation

Procedure :

-

Substrate : 3-Bromo-N,N-diethylbenzenesulfonamide reacts with tetrahydroxydiboron (BBA, 1.2 equiv) in ethanol.

-

Catalyst System : NiCl<sub>2</sub>(dppp) (5 mol%) with PPh<sub>3</sub> (10 mol%).

-

Base : Diisopropylethylamine (DIPEA, 2.0 equiv) at 25°C for 2–6 hours.

-

Workup : Acidic workup followed by pinacol esterification.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 73–91% | |

| Reaction Time | 2–6 hours | |

| Functional Tolerance | Electron-withdrawing groups tolerated |

Advantage : Operates under mild conditions, avoiding thermal degradation of sensitive substrates.

Multi-Step Synthesis from Benzenesulfonyl Chloride

This approach constructs the sulfonamide and boronic ester functionalities sequentially.

Sulfonamide Formation

Step 1 :

Boronic Ester Installation

Step 2 :

-

Borylation : As described in Sections 1 or 2.

Optimization Note : Prior sulfonamide formation prevents boronic ester hydrolysis during subsequent steps.

Comparative Analysis of Methods

| Method | Catalyst | Temp (°C) | Yield (%) | Cost Efficiency | Functional Group Tolerance |

|---|---|---|---|---|---|

| Pd-Catalyzed | Pd/SPhos | 80–110 | 85–97 | Moderate | High |

| Ni-Catalyzed | NiCl<sub>2</sub>(dppp) | 25 | 73–91 | High | Moderate |

| Multi-Step | N/A | 0–25 | 89–94 | Low | High |

Trade-offs :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer activity. The incorporation of the dioxaborolane moiety in N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide enhances its ability to interact with biological targets involved in cancer progression. Studies have shown that similar boron-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Drug Delivery Systems

The compound's unique structure allows it to serve as a potential drug delivery vehicle. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble therapeutics. This is particularly relevant in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized in the synthesis of advanced polymeric materials. The dioxaborolane unit can act as a cross-linking agent or a functional group that imparts specific properties to polymers such as increased thermal stability or enhanced mechanical strength .

Sensors and Electronics

The compound has potential applications in the development of sensors and electronic devices. Its chemical structure allows for the modification of electronic properties when integrated into organic semiconductors. This could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Organic Synthesis

Reagent for Boron Chemistry

this compound can be used as a reagent in various organic synthesis reactions. Its boron-containing structure makes it suitable for Suzuki-Miyaura cross-coupling reactions which are fundamental in the formation of carbon-carbon bonds .

Functionalization of Aromatic Compounds

The compound can facilitate the functionalization of aromatic systems through electrophilic aromatic substitution reactions. This property is valuable for synthesizing complex molecules with specific functionalities required for further applications in pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves interactions between its functional groups and molecular targets. The boronate ester group can form reversible covalent bonds with diols, which is useful in molecular recognition and catalysis. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or other proteins.

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

- N,N-Diethyl variant : The diethyl groups enhance lipophilicity, improving membrane permeability in drug discovery applications. Yield: ~70–71% in asymmetric cyclopropanation .

- N-Methyl variant (CAS 1073353-47-5) : Simpler structure with lower molecular weight (MW: 293.18 vs. target’s ~367.3 g/mol). Used in boronate-affinity chromatography due to reduced steric hindrance .

- N,N,3-Trimethyl variant (CAS N/A) : Additional methyl groups at the benzene ring’s meta position alter electronic properties, impacting Suzuki coupling reactivity .

Heterocyclic Modifications

- Pyridine-based analog (9a) : Replacing benzene with pyridine (N-(2-methoxy-5-(pinacol boronate)pyridin-3-yl)benzenesulfonamide) increases polarity and hydrogen-bonding capacity. Yield: 81.2%; HRMS confirmed .

- Quinoline derivative (Compound 5): Incorporation of a 4-methoxyquinoline moiety (2,4-difluoro-N-(2-methoxy-5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamide) enhances π-π stacking in kinase inhibitors (PI3K/mTOR), though synthesis yield drops to 28% .

Boronate Ester Positioning and Functionalization

- Para-substituted analogs: 4-(Pinacol boronate)benzenesulfonamide (CAS 214360-51-7): Lacks N-alkylation, simplifying synthesis but reducing stability in aqueous media . Benzyloxy variants (1d): 4-Methyl-N-(4-pinacol boronate benzyl)benzenesulfonamide introduces a benzyl ether linker, enabling redox-triggered HNO release in prodrug designs .

Ortho/meta-substituted derivatives :

Research Findings and Structural Insights

- Stereochemical Control : Chiral ligands (e.g., (S,R)-L1) enable >90% ee in cyclopropanation, confirmed via X-ray crystallography .

- Stability : Diethyl groups confer superior hydrolytic stability compared to N-methyl analogs (t1/2 >24 h in PBS) .

- Reactivity : Meta-boronate positioning in the target compound favors regioselective Suzuki coupling over para-substituted analogs .

Biological Activity

N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1509931-90-1

- Molecular Formula : C16H26BNO4S

- Molecular Weight : 339.26 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The dioxaborolane moiety is known for its ability to form reversible covalent bonds with nucleophiles, which can influence enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

-

Antibacterial Activity :

- Compounds with similar structures have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .

- Minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.5–1.0 μg/mL against resistant strains .

- Antifungal Activity :

- Cytotoxicity :

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of structurally related compounds found that several exhibited strong activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of the dioxaborolane group in enhancing antibacterial properties.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 0.5 |

| Compound B | E. coli | 1.0 |

| Compound C | M. tuberculosis | 0.8 |

Study 2: Antifungal Properties

In another investigation focused on antifungal activity, a series of compounds were tested against C. albicans. Results indicated that certain derivatives had MIC values below 0.1 μg/mL against resistant strains.

| Compound | Target Fungus | MIC (μg/mL) |

|---|---|---|

| Compound D | C. albicans | 0.05 |

| Compound E | C. glabrata | 0.03 |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- Absorption : Initial findings suggest good oral bioavailability.

- Metabolism : The compound is likely metabolized via liver enzymes; however, specific metabolic pathways remain to be elucidated.

- Toxicity : In vivo toxicity studies indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Q & A

Q. Optimization strategies :

- Varying catalyst loading (0.01–0.05 mmol) and temperature (80–110°C).

- Screening bases (e.g., KOAc vs. NaOAc) to improve boron incorporation .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹H NMR (500 MHz, CDCl₃): Peaks at δ 8.23 (aromatic H), 3.25 (N,N-diethyl CH₂), and 1.35 ppm (pinacol B-O) confirm regioselective borylation and substituent positions.

- ¹³C NMR and HRMS : Used to validate molecular weight and functional groups (e.g., sulfonamide S=O).

- IR spectroscopy : Detects sulfonamide S-O stretches (~1350 cm⁻¹) and B-O bonds (~1470 cm⁻¹).

Advanced tip : Coupling NMR with X-ray crystallography (via SHELX refinement) resolves ambiguities in stereoelectronic environments .

Basic: What storage conditions ensure stability?

Answer:

- Storage : Under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester.

- Handling : Use anhydrous solvents and gloveboxes to minimize moisture exposure. emphasizes protective gear to avoid decomposition .

Advanced: How does the sulfonamide group affect Suzuki-Miyaura reactivity?

Answer:

The electron-withdrawing sulfonamide group reduces electron density at the boron atom, potentially slowing transmetallation in Suzuki couplings. However, steric hindrance from the N,N-diethyl group may dominate, requiring:

- Optimized ligands : Bulky ligands (e.g., SPhos) mitigate steric clashes.

- Reaction monitoring : Use TLC or HPLC to track coupling efficiency with aryl halides. highlights ligand selection as critical for aryl-aryl bond formation .

Advanced: What mechanistic insights explain Pd-catalyzed borylation efficiency?

Answer:

The reaction proceeds via oxidative addition of B₂Pin₂ to Pd(0), followed by aryl halide coordination and reductive elimination. notes that C-H activation pathways (e.g., Ir-catalyzed borylation) are thermodynamically favorable but less selective for meta-substituted arenes. Pd(dppf)Cl₂ enhances regioselectivity due to ligand steric control .

Advanced: How does crystallography resolve structural ambiguities?

Answer:

SHELXL refines X-ray data to model disorder (e.g., boronate ester rotation) and twinning. For derivatives, hydrogen bonding between sulfonamide and adjacent groups can stabilize crystal packing. details SHELX’s robustness in handling high-resolution data for small molecules .

Advanced: How does substitution impact PRMT4 inhibitor design?

Answer:

In , the compound was a PRMT4 inhibitor precursor. The 3-boronate position allows modular derivatization via Suzuki coupling to introduce pharmacophores. Structure-activity relationship (SAR) studies suggest:

- Electron-deficient aryl groups enhance binding to the enzyme’s hydrophobic pocket.

- Steric tuning (e.g., replacing diethyl with cyclopropyl) improves selectivity over PRMT5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.